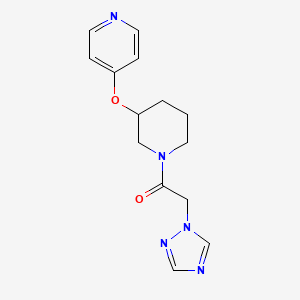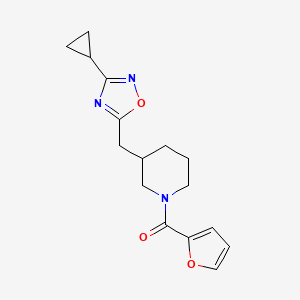
4-bromo-N-cyclohexyl-N-ethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-cyclohexyl-N-ethylbenzene-1-sulfonamide, also known as BCE, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. BCE is a sulfonamide derivative that has been used as a ligand for various biological targets, including ion channels and receptors. In
Wirkmechanismus
4-bromo-N-cyclohexyl-N-ethylbenzene-1-sulfonamide exerts its pharmacological effects by binding to specific biological targets and modulating their activity. The exact mechanism of action of this compound depends on the target it binds to. For example, this compound has been shown to block the activity of TRPV1 by binding to a specific site on the channel. This compound has also been shown to enhance the activity of GABA-A receptors by binding to a specific site on the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the target it binds to. For example, this compound has been shown to reduce pain sensation in animal models by blocking the activity of TRPV1. This compound has also been shown to have anxiolytic effects by enhancing the activity of GABA-A receptors. In addition, this compound has been shown to modulate the activity of P2X receptors, which are involved in inflammation and neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-bromo-N-cyclohexyl-N-ethylbenzene-1-sulfonamide is its high potency and selectivity for specific biological targets. This compound has been shown to have nanomolar affinity for TRPV1 and GABA-A receptors, which makes it a valuable pharmacological tool for studying these targets. Another advantage of this compound is its stability, which allows it to be stored for extended periods of time without degradation.
One limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-cyclohexyl-N-ethylbenzene-1-sulfonamide. One potential direction is the development of new analogs of this compound with improved pharmacological properties, such as increased solubility or selectivity for specific targets. Another direction is the use of this compound in in vivo studies to validate its pharmacological effects and explore its potential as a therapeutic agent. Finally, this compound could be used in combination with other pharmacological tools to study complex biological systems and pathways.
Synthesemethoden
The synthesis of 4-bromo-N-cyclohexyl-N-ethylbenzene-1-sulfonamide involves the reaction of N-cyclohexyl-N-ethylbenzenesulfonamide with bromine in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-cyclohexyl-N-ethylbenzene-1-sulfonamide has been used as a pharmacological tool to study the function of various biological targets, including ion channels and receptors. This compound has been shown to modulate the activity of TRPV1, a heat-sensitive ion channel that is involved in pain sensation. This compound has also been used to study the function of P2X receptors, which are involved in neurotransmission and inflammation. In addition, this compound has been used as a ligand for GABA-A receptors, which are the targets of many anxiolytic drugs.
Eigenschaften
IUPAC Name |
4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2S/c1-2-16(13-6-4-3-5-7-13)19(17,18)14-10-8-12(15)9-11-14/h8-11,13H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPMVXFIZNMOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2824614.png)
![3-[1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,1-diphenylurea](/img/structure/B2824615.png)
![3-ethyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2824617.png)
![6-(3-Fluorophenyl)-2-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2824618.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824619.png)

![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B2824624.png)
![(S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2824628.png)
![3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid](/img/structure/B2824629.png)
![2-methyl-N-[[1-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]methyl]propanamide](/img/structure/B2824630.png)
![N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2824633.png)
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2824634.png)